5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by the name "PD168077" and is a member of the oxadiazole family of compounds. The chemical structure of 5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione is shown below:
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione is not fully understood. However, it is believed that this compound acts as a partial agonist of the dopamine D4 receptor. This means that it can bind to the receptor and activate it to a certain extent, but not to the same degree as a full agonist. In addition, 5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione has been shown to have some affinity for other dopamine receptors, including the D2 and D3 receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione have been studied extensively in animal models. One of the most notable effects of this compound is its ability to increase dopamine release in the brain. This effect is thought to be responsible for the compound's effects on motor control, cognition, and emotion. In addition, 5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione has been shown to have some effects on other neurotransmitter systems, including the serotonin and noradrenaline systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione in laboratory experiments is its potency and selectivity for the dopamine D4 receptor. This allows researchers to study the effects of dopamine specifically on this receptor, without interference from other dopamine receptors. However, one limitation of using this compound is that its mechanism of action is not fully understood. In addition, there is limited information available on the long-term effects of this compound on the brain and other physiological systems.
Future Directions
There are several potential future directions for research on 5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione. One possible direction is to study the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is to investigate the long-term effects of this compound on the brain and other physiological systems. Finally, researchers may also be interested in developing new compounds based on the structure of 5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione, with improved potency and selectivity for specific dopamine receptors.
Synthesis Methods
The synthesis of 5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione has been described in several research papers. One of the most common methods involves the reaction of 4-methoxybenzohydrazide with 1-piperidinemethanethiol in the presence of phosphorus oxychloride. The resulting product is then treated with hydrazine hydrate to yield the final product.
Scientific Research Applications
5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione has been studied for its potential use in several scientific research applications. One of the most promising applications is in the field of neuroscience, where this compound has been found to have significant effects on the central nervous system. Specifically, 5-(4-methoxyphenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione has been shown to be a potent and selective agonist of the dopamine D4 receptor. This receptor is involved in a variety of physiological processes, including motor control, cognition, and emotion.
properties
IUPAC Name |
5-(4-methoxyphenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-19-13-7-5-12(6-8-13)14-16-18(15(21)20-14)11-17-9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINHKGNHCGZRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione |
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